4,4'-(2-Methylpropylidene)bisphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11,16-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVGZCIFZBNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280703 | |
| Record name | 4,4'-(2-Methylpropylidene)bisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1844-00-4 | |
| Record name | 4,4'-(2-Methylpropylidene)diphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17960 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(2-Methylpropylidene)bisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(2-METHYLPROPYLIDENE)DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU9N7AFZ2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Strategies for 4,4 2 Methylpropylidene Bisphenol
Fundamental Condensation Reactions for Bisphenol Synthesis Relevant to 4,4'-(2-Methylpropylidene)bisphenol
The industrial production of bisphenols, including this compound, is predominantly achieved through the condensation reaction of a phenol (B47542) with an aldehyde or ketone. chemanalyst.com This process is typically catalyzed by a strong acid. The specific synthesis of this compound involves the reaction of phenol with isobutyraldehyde (B47883).
The synthesis of bisphenols via acid-catalyzed condensation is a classic example of an electrophilic aromatic substitution reaction. chemanalyst.comstackexchange.com The mechanism for the formation of this compound proceeds through the following key steps:
Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of isobutyraldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Electrophilic Attack: An electron-rich phenol molecule acts as a nucleophile, attacking the activated carbonyl carbon. The hydroxyl group of phenol is a strong activating group, directing the substitution primarily to the ortho and para positions. Due to steric hindrance, the para-position is generally favored.
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a resonance-stabilized carbocation.
Second Phenol Addition: A second phenol molecule attacks the carbocation, leading to the formation of the final bisphenol product.
Yield optimization is a critical aspect of synthesis. Key factors influencing the yield include the molar ratio of reactants, reaction temperature, catalyst concentration, and reaction time. For many bisphenol syntheses, an excess of phenol is used to drive the reaction towards the desired product and to minimize the formation of by-products. rsc.org For the synthesis of isobutyraldehyde-phenol condensates, molar ratios of isobutyraldehyde to phenol between 0.6:1 and 0.9:1 have been utilized, with excess isobutyraldehyde being distilled off after the reaction. google.com
Table 1: Parameters for Yield Optimization in Acid-Catalyzed Bisphenol Synthesis
| Parameter | Typical Condition/Strategy | Rationale |
|---|---|---|
| Reactant Ratio | Excess phenol | Maximizes conversion of the aldehyde/ketone, reduces self-condensation and by-product formation. rsc.org |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl, sulfonic acids) | Efficiently protonates the carbonyl group to initiate the electrophilic substitution. google.comjustia.com |
| Temperature | 80°C to 220°C | Controls reaction rate; higher temperatures can lead to unwanted side reactions or degradation. justia.com |
| Solvent | Often absent (neat reaction) | Simplifies purification, although solvents can be used to manage viscosity and heat transfer. justia.com |
The primary goal in the synthesis of this compound is to maximize the formation of the 4,4' (p,p') isomer, as its linear structure is crucial for polymerization into materials like polycarbonates and epoxy resins. The condensation reaction can also produce other isomers, such as 2,4'-(o,p')- and 2,2'-(o,o')-bisphenol, which are considered impurities. chemanalyst.com
The choice of catalyst plays a pivotal role in controlling the isomeric distribution. Strong mineral acids and organic sulfonic acids are commonly employed. justia.com
Homogeneous Acid Catalysts: Acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid, and various phosphorus halides have been used effectively. google.comjustia.comgoogle.com The catalytic activity influences not only the reaction rate but also the selectivity towards the para-position.
Heterogeneous Catalysts: Ion-exchange resins, particularly sulfonated polystyrene-divinylbenzene resins, are widely used in modern industrial processes for bisphenol A (BPA) and can be applied to its analogs. chemanalyst.comjuniperpublishers.com These solid acid catalysts offer significant advantages, including ease of separation from the product mixture, reduced corrosion, and the potential for regeneration and reuse, which contributes to a more environmentally friendly process. juniperpublishers.com
The selectivity for the 4,4' isomer is also influenced by steric factors. The bulky isobutyl group in the intermediate carbocation provides steric hindrance that favors the attack of the second phenol molecule at the less hindered para-position.
Green Chemistry Approaches in the Synthesis of this compound and Related Analogs
In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of bisphenols. The focus is on developing more sustainable processes by using renewable resources, reducing waste, and employing less hazardous reaction conditions. tandfonline.com
A key area of green chemistry research is the replacement of petroleum-derived feedstocks with renewable, bio-based alternatives. rsc.org
Bio-based Phenols: Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic compounds. Through catalytic depolymerization, lignin can be broken down to produce phenols and substituted phenols, such as 4-n-propylguaiacol, which can then be used as starting materials for bio-based bisphenols. researchgate.net
Sustainable Reaction Media: The use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a reaction medium is another green approach. juniperpublishers.comresearchgate.net scCO₂ is non-toxic, non-flammable, and easily removed from the reaction mixture, facilitating product separation and minimizing the use of volatile organic solvents. researchgate.net
Catalyst-Free Processes: For the chemical recycling of polymers derived from bisphenols, catalyst-free depolymerization methods are being explored. rsc.org These processes can operate under mild conditions and avoid environmental issues associated with catalyst residues. rsc.org
The conventional synthesis of bisphenols can generate a significant number of by-products, which complicates purification and reduces atom economy. acs.org Minimizing waste is a core principle of green chemistry. Strategies to reduce by-product formation include:
High-Selectivity Catalysts: The development of catalysts that offer high selectivity for the 4,4' isomer is crucial. Heterogeneous catalysts like zeolites and dodecatungstophosphoric acid supported on acidic clay have shown promise in improving selectivity for related bisphenols. acs.org
Process Control: Precise control over reaction parameters such as temperature, pressure, and reactant stoichiometry can significantly reduce the formation of undesired isomers and oligomeric products. chemanalyst.com
Table 2: Common By-products and Minimization Strategies
| By-product Type | Description | Minimization Strategy |
|---|---|---|
| Isomers | 2,4'-(o,p') and 2,2'-(o,o')-bisphenols | Use of sterically directing catalysts; optimization of temperature. chemanalyst.com |
| Oligomers | Products from the reaction of more than two phenol molecules | Control of phenol-to-aldehyde ratio; shorter reaction times. |
| Chromanes | Cyclic ether by-products | Catalyst selection; control of reaction conditions. |
| Unreacted Feedstock | Residual phenol and isobutyraldehyde | Use of excess phenol; post-reaction distillation or crystallization for recovery. google.comscribd.com |
Chemical Derivatization and Functionalization of this compound for Specific Research Applications
The two phenolic hydroxyl (-OH) groups on the this compound molecule are reactive sites that allow for a wide range of chemical derivatization and functionalization reactions. These modifications are often performed to enhance analytical detection or to incorporate the bisphenol moiety into larger polymer structures.
For analytical purposes, derivatization is employed to improve the volatility or ionization efficiency of the molecule for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
Silylation: Reaction with silylating agents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH groups into nonpolar trimethylsilyl (B98337) (-OSi(CH₃)₃) ethers. This process increases the volatility of the compound, making it suitable for GC/MS analysis. nih.gov
Sulfonylation: Derivatization with reagents like pyridine-3-sulfonyl chloride can enhance detection by electrospray ionization mass spectrometry. nih.gov A multivariate optimization of this process identified reaction temperature and pH as the most critical factors affecting the derivatization yield. nih.gov Dansyl chloride is another common derivatizing agent used to increase ionization efficiency. diva-portal.org
The primary industrial application of bisphenols involves their functionalization as monomers in polymerization reactions. The hydroxyl groups serve as nucleophiles to react with electrophilic co-monomers to build polymer chains. Examples include:
Polycarbonate Synthesis: Reaction with phosgene (B1210022) or diphenyl carbonate.
Epoxy Resin Synthesis: Reaction with epichlorohydrin (B41342).
These functionalization pathways are fundamental to harnessing the properties of this compound for materials science and analytical chemistry research.
Strategies for Modifying the Phenolic Hydroxyl Groups of this compound
The phenolic hydroxyl groups are the most reactive sites in this compound, also known as Bisphenol B, and offer a versatile platform for a variety of derivatization strategies. These modifications are primarily aimed at altering the physical and chemical properties of the molecule, such as its solubility, reactivity, and thermal stability, to suit specific applications in polymer chemistry and materials science. The principal strategies for modifying these hydroxyl groups involve etherification and esterification reactions.
Etherification:
Etherification of the phenolic hydroxyl groups can be achieved through reactions with various alkylating agents. A common method is the Williamson ether synthesis, where the bisphenol is first treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding bisphenoxide. This nucleophilic species is then reacted with an alkyl halide to yield the desired diether.
Another significant etherification reaction is the synthesis of glycidyl (B131873) ethers, which are crucial monomers for epoxy resins. This is typically accomplished by reacting this compound with epichlorohydrin in the presence of a base. The resulting diglycidyl ether of Bisphenol B can then be cured to form a cross-linked thermosetting polymer with high performance characteristics. While specific studies on the etherification of this compound are not extensively detailed in publicly available literature, the reaction pathways are analogous to those well-established for other bisphenols like Bisphenol A (BPA). For instance, the synthesis of bis(hydroxyethyl ether) of BPA is achieved by reacting BPA with ethylene (B1197577) carbonate youtube.com.
Interactive Data Table: Illustrative Etherification Reactions of Bisphenols
| Bisphenol Reactant | Reagent | Product | Application of Product |
| 4,4'-Isopropylidenediphenol (BPA) | Epichlorohydrin | Diglycidyl ether of bisphenol A (DGEBA) | Epoxy resin precursor |
| 4,4'-Isopropylidenediphenol (BPA) | Ethylene carbonate | Bis(hydroxyethyl ether) of bisphenol A | Polyester monomer |
| This compound | Propylene oxide | Polyether polyols | Polyurethane synthesis |
Esterification:
Esterification of the phenolic hydroxyl groups is another key derivatization strategy. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base or an acid catalyst. For example, reaction with acetyl chloride would yield the corresponding diacetate ester.
A particularly relevant class of esters are the cyanate (B1221674) esters, which are precursors to high-performance thermosetting polycyanurate resins. The synthesis of cyanate esters involves the reaction of the bisphenol with a cyanogen (B1215507) halide, typically cyanogen bromide, in the presence of a base like triethylamine. These resins are known for their excellent thermal stability, low dielectric constant, and high glass transition temperatures, making them suitable for applications in aerospace and electronics. Research on the synthesis of cyanate esters from various bisphenols has demonstrated the versatility of this derivatization approach google.commasterorganicchemistry.com.
Interactive Data Table: Examples of Esterification Reactions of Bisphenols
| Bisphenol Reactant | Reagent | Product | Application of Product |
| 4,4'-Isopropylidenediphenol (BPA) | Methacrylic acid | Bisphenol A dimethacrylate (bis-GMA) | Dental composites |
| 2-Methoxy-4-methylphenol derived bisphenols | Cyanogen bromide | Bis(cyanate) esters | High-performance resins |
| This compound | Phosgene | Polycarbonate | Engineering thermoplastic |
Introduction of Side Chains to the 2-Methylpropylidene Bridge in Bisphenol Analogs
The 2-methylpropylidene bridge in this compound presents a site for the introduction of functional groups, although this is a less common derivatization strategy compared to modifications of the phenolic hydroxyl groups. The carbon atom of the bridge that is bonded to the two phenyl rings is a benzylic carbon, and the hydrogen atom attached to it is a benzylic hydrogen. Benzylic C-H bonds are known to be more reactive than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate chemistrysteps.com. This inherent reactivity can be exploited to introduce side chains and other functional groups.
Benzylic Functionalization:
One potential strategy for introducing side chains is through free-radical halogenation of the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could selectively introduce a bromine atom at the benzylic carbon. This resulting benzylic bromide would be a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of side chains, such as alkoxy, cyano, or amino groups.
Another approach involves the oxidation of the benzylic C-H bond. Strong oxidizing agents can potentially oxidize the benzylic position. However, controlling the extent of oxidation to introduce a specific functional group without cleaving the molecule can be challenging.
While specific research on the functionalization of the 2-methylpropylidene bridge in this compound is limited, studies on the functionalization of the benzylic methylene (B1212753) groups in diarylmethanes provide insights into the plausible reaction pathways nih.gov. These studies demonstrate that the benzylic position can be a handle for C-C and C-X (where X is a heteroatom) bond formation through various catalytic systems.
Alkylation of the Bridge Carbon:
Direct alkylation of the bridge carbon is challenging due to the steric hindrance and the stability of the existing structure. However, it might be possible to devise synthetic routes that build the bisphenol structure with a pre-functionalized bridge. For example, instead of using isobutyraldehyde in the condensation reaction with phenol, a derivative of isobutyraldehyde with a desired side chain could be used as the starting material. This would incorporate the side chain into the final bisphenol structure from the outset.
The reactivity of the benzylic position in diarylmethanes is a well-established principle in organic chemistry, and these general strategies for benzylic functionalization could theoretically be applied to introduce side chains to the 2-methylpropylidene bridge of bisphenol analogs.
Interactive Data Table: Plausible Reactions for Bridge Functionalization in Bisphenol Analogs
| Reaction Type | Reagent | Potential Product | Potential Application |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS) | Benzylic bromide derivative | Intermediate for further synthesis |
| Nucleophilic Substitution | Sodium methoxide (B1231860) (on benzylic bromide) | Benzylic methoxy (B1213986) ether derivative | Modified solubility and reactivity |
| Oxidation | Mild oxidizing agent | Ketone at the benzylic position | Altered electronic properties |
Advanced Analytical Methodologies for the Detection and Characterization of 4,4 2 Methylpropylidene Bisphenol
Chromatographic Techniques for Separation and Quantification of 4,4'-(2-Methylpropylidene)bisphenol
Chromatographic methods are fundamental for separating BPB from complex matrices and quantifying its presence. These techniques are often coupled with mass spectrometry for enhanced specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Bisphenols
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of bisphenols, including BPB, in various samples. unam.mxresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex matrices such as environmental and biological samples. unam.mxresearchgate.netmdpi.com
The LC-MS/MS analysis of bisphenols typically involves a liquid chromatography system for the separation of the analytes, followed by a mass spectrometer for detection and quantification. sciex.com The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode enhances the selectivity of the analysis by monitoring specific precursor-to-product ion transitions for each analyte. sciex.comnih.gov
For the analysis of BPB and other bisphenols, reversed-phase liquid chromatography is commonly employed, often using a C18 column. sciex.comchromatographyonline.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives such as acetic acid or ammonium (B1175870) hydroxide (B78521) to improve chromatographic separation and ionization efficiency. chromatographyonline.commdpi.com
The electrospray ionization (ESI) source is frequently used in either negative or positive ion mode, depending on the specific bisphenol and the desired sensitivity. sciex.com For many bisphenols, including BPB, negative ion mode is often preferred. mdpi.com
A study detailing the simultaneous determination of BPA and BPB in beverages and infant formula utilized dispersive liquid-liquid micro-extraction followed by heart-cutting multidimensional gas chromatography-mass spectrometry. dphen1.com Another study developed an LC-MS/MS method for the simultaneous and quantitative detection of BPA and steroids in tissues, showcasing the versatility of the technique. nih.gov
The table below summarizes typical parameters for the LC-MS/MS analysis of bisphenols.
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 |
| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) in negative mode |
| Monitored Transitions | Specific precursor and product ions for each bisphenol |
| Gas Temperature | ~200 °C |
| Nebulizer Pressure | ~45 psi |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Bisphenol Analysis
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of bisphenols, including BPB. dphen1.comnih.gov This method often requires a derivatization step to increase the volatility and thermal stability of the bisphenols, making them suitable for GC analysis. dphen1.comnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique. dphen1.comnih.gov
The analysis is typically performed on a capillary column, such as a ZB-5, with helium as the carrier gas. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized bisphenols. mdpi.comresearchgate.net
One study developed a method for the simultaneous analysis of six bisphenols, including BPB, in paper products using GC-MS/MS after derivatization with BSTFA. dphen1.comnih.gov Another study focused on improving solid-phase extraction for the GC-MS analysis of twelve bisphenols in wastewater and surface water. nih.gov
The following table outlines typical GC-MS parameters for bisphenol analysis.
| Parameter | Typical Setting |
| Derivatization | |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Gas Chromatography | |
| Column | ZB-5 (or similar) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Temperature Program | Ramped from ~120°C to ~300°C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS |
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic techniques are indispensable for the structural elucidation and characterization of BPB and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Bisphenol Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including bisphenol analogs. scilit.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net
For a molecule like this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenol (B47542) rings, the methine proton of the isobutylidene bridge, the methyl protons of the isobutyl group, and the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide crucial information for confirming the structure. hmdb.cachemicalbook.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. It would show distinct signals for the different carbon atoms in the molecule, including the quaternary carbons of the phenol rings and the isobutylidene bridge, the methine carbon, and the methyl carbons. researchgate.netacs.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, further confirming the molecular structure. core.ac.uk
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Bisphenol Research
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretching of the phenolic hydroxyl groups, C-H stretching of the aromatic and aliphatic parts of the molecule, and C=C stretching of the aromatic rings. optica.orgnist.gov The specific fingerprint region of the spectrum can also be used for identification purposes. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For bisphenols, the UV spectrum is characterized by absorption bands arising from the electronic transitions within the phenolic rings. researchgate.net The wavelength of maximum absorbance (λmax) can be influenced by the solvent and the specific structure of the bisphenol.
Sample Preparation and Matrix Effects in Environmental and Biological Research of this compound
The accurate analysis of BPB in environmental and biological samples is often challenging due to the complexity of the sample matrices and the low concentrations of the analyte. researchgate.netpocketdentistry.com Therefore, effective sample preparation is a critical step to isolate and concentrate the target compound while removing interfering substances. pocketdentistry.comhibiscuspublisher.com
Common sample preparation techniques for bisphenols include:
Solid-Phase Extraction (SPE) : This is a widely used technique for the extraction and preconcentration of bisphenols from liquid samples. unam.mxnih.govnih.gov Various sorbents can be used, and the choice depends on the specific matrix and the properties of the bisphenols being analyzed.
Liquid-Liquid Extraction (LLE) : This traditional method is also used for the extraction of bisphenols, although it can be more solvent and labor-intensive than SPE. unam.mxmdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) : This is a miniaturized version of LLE that uses small amounts of extraction and disperser solvents, making it a more environmentally friendly option. dphen1.com
Matrix effects can significantly impact the accuracy and precision of the analysis, particularly in LC-MS/MS. ewadirect.comresearchgate.net These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. researchgate.netresearchgate.net To mitigate matrix effects, several strategies can be employed, including:
The use of isotopically labeled internal standards : These standards have similar chemical and physical properties to the analyte and can compensate for variations in extraction recovery and matrix effects.
Matrix-matched calibration : Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed to account for matrix effects. mdpi.com
Advanced cleanup techniques : More selective sample cleanup methods, such as immunoaffinity chromatography, can be used to remove interfering substances. nih.gov
Environmental Dynamics and Degradation Research of 4,4 2 Methylpropylidene Bisphenol
Occurrence and Distribution of 4,4'-(2-Methylpropylidene)bisphenol in Various Environmental Compartments
This compound, also known as Bisphenol B (BPB), is an analogue of Bisphenol A (BPA) and has been detected in various environmental matrices. developpement-durable.gouv.fraqeic.org Its presence in the environment is a subject of growing concern due to its potential as an endocrine disruptor. developpement-durable.gouv.fr While not as widely produced or used as BPA, its detection in environmental samples suggests it can be released into and persist in different environmental compartments. developpement-durable.gouv.fraqeic.org
Bisphenols, including BPB, enter aquatic environments through various pathways, such as discharges from industrial and urban areas and wastewater treatment plants (WWTPs). mdpi.com They can also be released from and adsorbed by microplastics. mdpi.commdpi.com The persistence of bisphenols in water is highly variable. mdpi.com For instance, the biodegradation of BPB has been reported to be minimal in rivers. mdpi.com In seawater, the biodegradability of several bisphenols was ranked as BPF > BPA > BPP > BPE > BPB > BPS, indicating that BPB is more persistent than several other common bisphenols. mdpi.com
Recent studies in China have detected BPB in both water and sediment samples from freshwater lakes. One study reported mean concentrations of BPB ranging from 7.3 ng/L to 19.8 ng/L in water. developpement-durable.gouv.fr Another study on a water diversion project in Nanjing, China, also investigated the presence of various bisphenol analogues. nih.gov Monitoring data has also confirmed the presence of BPB in seawater. aqeic.org
The ecological risk of BPB in aquatic environments has been assessed using the risk quotient (RQ) method. In one study, the RQ values for BPB ranged from 0.003 to 0.914, with a mean of 0.197, suggesting a moderate risk at most of the sampling sites. tandfonline.com In contrast, BPA posed a low ecological risk at nearly all the same sites. tandfonline.com
Concentrations of Bisphenol B (BPB) in Aquatic Environments
| Location | Matrix | Mean Concentration | Reference |
|---|---|---|---|
| Taihu Lake, China | Water | 7.3 ng/L | developpement-durable.gouv.fr |
| Taihu Lake, China | Water | 19.8 ng/L | developpement-durable.gouv.fr |
The accumulation of bisphenols in terrestrial environments is a significant concern. Due to its physicochemical properties, BPA, a related compound, tends to be absorbed by soil and sediment rather than dissolving in water. mdpi.com Changes in environmental conditions and the activity of soil microbes can lead to the transfer of bisphenols from soil to aquatic environments. mdpi.com
In studies on freshwater lakes in China, BPB was detected in sediment samples. The mean concentration of BPB in sediment was reported to be between 1.2 ng/g dry weight (dw) and 2.12 ng/g dw. developpement-durable.gouv.fr The presence of BPB in sediment indicates its potential for accumulation in the benthic zone of aquatic systems, where it can pose a risk to sediment-dwelling organisms. The degradation of bisphenols in soil is influenced by factors such as oxygen availability, pH, temperature, humidity, and the presence of organic matter and metal oxides. nih.gov
Concentrations of Bisphenol B (BPB) in Terrestrial Environments
| Location | Matrix | Mean Concentration | Reference |
|---|---|---|---|
| Taihu Lake, China | Sediment | 1.2 ng/g dw | developpement-durable.gouv.fr |
| Taihu Lake, China | Sediment | 2.12 ng/g dw | developpement-durable.gouv.fr |
Bisphenols can become airborne through industrial emissions, the thermal destruction of plastics, and emissions from landfills and waste treatment facilities. nih.govscispace.com In the atmosphere, they are more hazardous in their monomeric form, especially when exposed to high temperatures or UV radiation. nih.gov Bisphenols in the air can be associated with particulate matter (PM). aaqr.orgresearchgate.net
A study conducted in Shanghai, China, between 2019 and 2020 measured the concentrations of BPA and five of its analogues, including BPB, in outdoor PM2.5 samples. aaqr.orgresearchgate.net The study found a strong and positive correlation between the concentrations of BPA and BPB (r = 0.719, p < 0.05). aaqr.orgresearchgate.net While specific concentrations for BPB were not detailed in the abstract, the correlation suggests that their emission sources and atmospheric behaviors may be similar. aaqr.orgresearchgate.net It is estimated that vapor-phase BPB is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 5 hours. nih.gov Particulate-phase BPB may be removed from the air by wet and dry deposition. nih.gov
Biotic Degradation Mechanisms of this compound in Environmental Systems
The breakdown of this compound in the environment is influenced by biological processes, primarily through the action of microorganisms and their enzymes. However, research indicates that BPB is generally more resistant to biodegradation compared to its more well-known counterpart, Bisphenol A (BPA). acs.org
Detailed studies specifically isolating and characterizing bacterial or fungal strains capable of degrading this compound are limited in scientific literature. nih.govscispace.com The majority of research on the microbial degradation of bisphenols has concentrated on BPA. nih.govresearchgate.net However, comparative studies on various bisphenol analogs provide some insight into the relative persistence of BPB.
In aquatic environments, the biodegradability of several bisphenol analogues has been ranked, showing that BPB is less readily degraded than other common bisphenols. One study established the order of biodegradability in seawater as follows: Bisphenol F (BPF) ≫ Bisphenol A (BPA) > Bisphenol P (BPP) > Bisphenol E (BPE) > this compound (BPB) ≫ Bisphenol S (BPS). acs.org A similar trend was observed in anaerobic sediment conditions, with the degradation order being BPF > BPS, BPA > BPE > BPB. acs.org These findings suggest that the structural characteristics of BPB, specifically the 2-methylpropylidene bridge, may contribute to its increased resistance to microbial attack compared to the isopropylidene bridge in BPA.
While specific microorganisms that metabolize BPB have not been extensively documented, the degradation of bisphenols, in general, is often a co-metabolic process, where the compound is transformed in the presence of a primary growth substrate. mdpi.com For instance, the ascomycetous fungus Myrothecium roridum has been shown to degrade BPA through co-metabolism. mdpi.com It is plausible that similar mechanisms could be involved in the breakdown of BPB by certain microbial communities, although this requires further investigation.
Table 1: Comparative Biodegradability of Bisphenol Analogs in Different Environmental Conditions
| Environmental Condition | Order of Biodegradability |
|---|---|
| Seawater | BPF ≫ BPA > BPP > BPE > BPB ≫ BPS |
| Anaerobic Sediment | BPF > BPS, BPA > BPE > BPB |
This table illustrates the relative degradation rates of various bisphenol analogs, highlighting the lower biodegradability of this compound (BPB) compared to BPA and BPF. Data sourced from a 2016 review on bisphenol analogues. acs.org
The enzymatic breakdown of phenolic compounds like bisphenols is a key area of bioremediation research. Enzymes such as laccases and peroxidases, which are produced by various microorganisms, particularly white-rot fungi, have demonstrated the ability to degrade these pollutants. tandfonline.com
Studies have directly investigated the efficacy of laccase in degrading this compound. In a comparative study using immobilized laccase on polyacrylonitrile (B21495) beads, the removal efficiency for several bisphenols followed the order: BPF > BPA > BPB > Tetrachlorobisphenol A (TCBPA). nih.gov This indicates that while laccase can degrade BPB, it does so less efficiently than it degrades BPF and BPA. nih.gov The same study also showed that laccase was more effective than another enzyme, tyrosinase, for the degradation of these compounds. nih.gov Furthermore, a novel hybrid technique using micro-nano bubbles to assist laccase (MNB-Lac) has been successfully applied for the treatment of water containing bisphenol B. mdpi.com
Information regarding the specific action of peroxidases on this compound is scarce. However, research on BPA has shown that manganese peroxidase (MnP), an enzyme from the white-rot fungus Pleurotus ostreatus, can metabolize BPA into various products, including phenol (B47542), 4-isopropenylphenol, and 4-isopropylphenol. tandfonline.com Given the structural similarity, it is plausible that peroxidases could also play a role in the transformation of BPB, though likely with different efficiencies and potentially different breakdown products.
Table 2: Enzymatic Removal Efficiency of Bisphenol Analogs
| Enzyme System | Order of Removal Efficiency |
|---|---|
| Immobilized Laccase | BPF > BPA > BPB > TCBPA |
| Immobilized Tyrosinase | BPF > BPA > BPB > TCBPA |
This table shows the comparative removal efficiency of different bisphenols by immobilized laccase and tyrosinase, with laccase demonstrating higher catalytic power. Data sourced from a 2011 study on the biodegradation of bisphenols. nih.gov
Bioaccumulation and Environmental Persistence Studies of this compound in Non-Human Biota
This compound has been detected in various aquatic organisms, indicating its uptake from the surrounding environment. developpement-durable.gouv.fr While detailed studies on the specific uptake pathways (e.g., gills, diet) and metabolic fate of BPB in fish are not as extensive as for BPA, some research provides important insights.
A study on wild fish from the West and North Rivers in South China found that BPB exhibited a higher average bioaccumulation factor in muscle tissue compared to BPA and BPF, suggesting a greater potential for accumulation in the edible portions of fish. acs.org In another study conducted in the Pearl River Estuary, BPB was among the bisphenol analogues that showed a potential bioaccumulation effect in the majority of organism samples.
Research on the metabolism of BPB in vertebrates, specifically using rat liver S9 fraction, has shown that it can be transformed into a more estrogenic metabolite. nih.gov The identified metabolite suggests an isobutenylphenol dimer structure, formed through the recombination of a radical fragment. nih.gov Although this study was not conducted on an aquatic organism, it highlights a potential metabolic activation pathway for BPB that could also occur in fish, which possess similar enzyme systems. This metabolic transformation is significant as it indicates that the breakdown of BPB does not necessarily lead to detoxification and may, in fact, produce compounds of greater concern.
The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. For this compound, BCF values have been estimated using environmental models and measured as bioaccumulation factors (BAF) in field studies.
A regulatory management option analysis reported an estimated BCF in fish of 248.1 for BPB, based on the EPIsuite model. developpement-durable.gouv.fr Field studies have provided bioaccumulation factors, which account for uptake from both water and diet. In the Pearl River Estuary, the logarithm of the bioaccumulation factor (log BAF) for BPB was found to be in the range of 3.3 to 3.7 for marine organisms. A study in Taihu Lake, China, detected BPB in 64.7% of the aquatic organisms sampled, but because it was not detected in the water, a BAF could not be directly calculated. developpement-durable.gouv.fr However, based on the relationship between the octanol-water partition coefficient (LogKow) and logBAF for other bisphenols, a logBAF of 1.64 was extrapolated for BPB. developpement-durable.gouv.fr
A predictive study utilizing a Direct Message Passing Neural Network (DMPNN) model also estimated the logBCF for BPB, with the model showing good predictive performance for a range of bisphenol analogues.
Table 3: Bioaccumulation and Bioconcentration Factors for this compound (BPB)
| Parameter | Value | Environment/Organism | Source |
|---|---|---|---|
| Estimated BCF | 248.1 | Fish | EPIsuite Model developpement-durable.gouv.fr |
| Log BAF | 3.3 - 3.7 | Marine Organisms | Pearl River Estuary Study |
| Extrapolated Log BAF | 1.64 | Aquatic Organisms | Taihu Lake Study developpement-durable.gouv.fr |
This table summarizes the available bioaccumulation and bioconcentration factor data for BPB from various studies and models.
Ecotoxicological Research on 4,4 2 Methylpropylidene Bisphenol in Non Human Organisms
Effects of 4,4'-(2-Methylpropylidene)bisphenol on Aquatic Ecosystems
Bisphenols are recognized as a class of pollutants that can cause a wide range of physiological, behavioral, and developmental changes in aquatic organisms. mdpi.com They are frequently detected in aquatic environments, entering through industrial and municipal wastewater discharges. nih.gov
Recent studies have directly implicated this compound in causing developmental toxicity in fish. Research on zebrafish (Danio rerio) embryos exposed to BPB revealed significant toxic effects on early development. nih.gov The exposure induced early neurotoxicity and cardiovascular toxicity, with these adverse outcomes being linked to oxidative stress. nih.gov The study demonstrated that BPB exposure increases oxidative damage and suppresses the expression of genes crucial for the early development of the neurological and cardiovascular systems. nih.gov
While specific research on BPB is emerging, the broader class of bisphenols is known to induce a variety of effects in fish. mdpi.com These include alterations in gene expression, changes in the activity of key enzymes involved in hormone metabolism, and the induction of oxidative stress. mdpi.comnih.gov For the closely related BPA, studies have shown it acts as a teratogen and an endocrine disruptor in vertebrate animals. nih.gov Waterborne BPA exposure is known to cause estrogenic effects in fish, such as the induction of the egg yolk protein precursor vitellogenin in males, mediated through its binding to estrogen receptors. nih.gov It has also been shown to exhibit antagonism on androgen receptors in fish. nih.gov Given the structural similarity, it is plausible that BPB could exert similar endocrine-disrupting effects.
Table 1: Observed Developmental Effects of this compound on Zebrafish
| Effect Category | Specific Observation | Implicated Mechanism | Reference |
| Neurotoxicity | Suppression of genes critical for early neurological development | Oxidative Stress | nih.gov |
| Cardiovascular Toxicity | Suppression of genes critical for early cardiovascular development | Oxidative Stress | nih.gov |
The impact of bisphenol analogs on aquatic invertebrates has been documented across several species. Studies on the common water flea, Daphnia magna, a model organism for ecotoxicology, have shown that exposure to various bisphenols can lead to reproductive and developmental toxicity. fao.orgnih.gov Observed effects for BPA and its analogs (BPS, BPF, and BPAF) include decreased body length, heart rate, and thoracic limb beating. fao.orgnih.gov Exposure to these compounds also activated the antioxidant defense system in D. magna, indicating the induction of oxidative stress. fao.orgnih.gov Metabolomic analyses have further shown that bisphenols can perturb pathways related to protein synthesis, amino acid metabolism, and energy metabolism in daphnids. nih.gov
In mollusks, research on the effects of BPA provides insight into the potential risks of other bisphenols. In the marine mussel Mytilus galloprovincialis, BPA was found to interfere with shell formation during larval stages and affect the development of the serotoninergic system. researchgate.net In the freshwater snail Marisa cornuarietis, exposure to BPA induced a syndrome of alterations in females referred to as "superfemales," characterized by the formation of additional female organs, enlargement of accessory sex glands, and malformations of the oviduct. nih.gov
Microalgae, as primary producers in aquatic ecosystems, are crucial for environmental health. Recent research has demonstrated the toxic effects of this compound on freshwater green algae. researchgate.net A 2024 study evaluated the toxicity of several bisphenol analogues on Chlorella vulgaris and Desmodesmus armatus. For D. armatus, BPB was the most toxic among the individual analogues tested, while for C. vulgaris, it was the second most toxic after bisphenol PH. researchgate.net
The effects of bisphenols on algae are often concentration-dependent. Studies on the analog BPA and the alga Chlorella pyrenoidosa have shown a pattern of "low promotion and high inhibition," where low concentrations may stimulate growth while higher concentrations are inhibitory. nih.gov Bisphenols can also impact the photosynthetic system of algae. Exposure to BPA has been found to disrupt photosynthesis in Monoraphidium braunii by affecting photosynthetic system II (PS II). nih.gov
Table 2: Acute Toxicity (EC50) of this compound on Freshwater Algae
| Algal Species | Exposure Duration | EC50 (mg L⁻¹) | Toxicity Ranking (among single bisphenols) | Reference |
| Chlorella vulgaris | 14 days | 33.32 - 43.32 | 2nd | researchgate.net |
| Desmodesmus armatus | 14 days | 30.49 - 64.54 | 1st | researchgate.net |
Terrestrial Ecotoxicity of this compound
The accumulation of bisphenols in terrestrial environments is a growing concern, as these compounds can be adsorbed by soil and sediment. nih.govmdpi.com From the soil, they can affect microorganisms and be taken up by plants.
While direct studies on this compound are limited, research on its close analogs (BPA, BPF, BPS) provides significant insights into its potential effects on the soil microbiome. These compounds have been shown to disrupt soil homeostasis, affecting both the count of various microbial groups and the activity of soil enzymes. nih.gov
In one comparative study, bisphenols altered the abundance of major bacterial phyla; BPF and BPS were found to decrease the abundance of Proteobacteria and Acidobacteria while increasing that of Actinobacteria. nih.gov The impact on microbial counts can be complex, with some groups being inhibited (e.g., organotrophic and cellulolytic bacteria) and others being stimulated (e.g., fungi and Pseudomonas sp.). nih.gov
Soil enzymes, which are critical for nutrient cycling, are also sensitive to bisphenol contamination. Studies on BPA show it acts as a potent inhibitor of soil enzymatic activity. nih.gov The sensitivity of enzymes varies, with dehydrogenases, urease, and acid phosphatase showing high sensitivity, while alkaline phosphatase and catalase are less affected. nih.govresearchgate.net Based on the strength of their negative impact on biochemical activity, the toxicity of bisphenol analogs has been ranked as BPS > BPF > BPA. nih.gov
Table 3: Sensitivity of Soil Enzymes to Bisphenol A (BPA) Exposure
| Enzyme | Sensitivity Ranking | Observed Effect | Reference |
| Dehydrogenases (Deh) | High | Inhibition | nih.govresearchgate.net |
| Urease (Ure) | High | Inhibition | nih.govresearchgate.net |
| Acid Phosphatase (Pac) | High | Inhibition | nih.govresearchgate.net |
| β-Glucosidase (Glu) | Medium | Inhibition | researchgate.net |
| Arylsulfatase (Aryl) | Medium | Inhibition | researchgate.net |
| Catalase (Cat) | Low | Lower Inhibition | nih.govresearchgate.net |
| Alkaline Phosphatase (Pal) | Low | Lower Inhibition | nih.govresearchgate.net |
Plants can absorb bisphenols from the soil, leading to phytotoxic effects. rsc.orgresearchgate.net Research on BPA demonstrates that it can be taken up by the roots and translocated to other parts of the plant, including stems and leaves. rsc.orgnih.gov The accumulation tends to be highest in the roots. unibo.it
The phytotoxicity of bisphenols manifests in various ways. Exposure to BPA has been shown to inhibit root elongation, reduce plant growth and biomass, and damage root tissue in species such as soybean (Glycine max), pepper (Capsicum annuum), and pea (Pisum sativum). rsc.orgbdbotsociety.orgmdpi.com The mechanisms behind this toxicity include interference with physiological processes such as photosynthesis, the generation of reactive oxygen species (ROS) leading to oxidative stress, and alterations in the levels of endogenous plant hormones. rsc.orgmdpi.com The presence of bisphenols can lead to a decrease in chlorophyll (B73375) content, which impairs photosynthesis. bdbotsociety.orgmdpi.com
In Vitro and In Vivo Ecotoxicological Models for this compound (Non-Mammalian focus)
The environmental presence of bisphenol compounds has prompted extensive research into their potential ecotoxicological impacts. Among these, this compound, also known as Bisphenol B (BPB), has been a subject of investigation to understand its effects on non-mammalian organisms, which are often the first to be exposed to aquatic contaminants.
Cellular and Molecular Responses in Model Organisms
In vivo and in vitro studies utilizing various non-mammalian model organisms have begun to elucidate the cellular and molecular mechanisms through which BPB exerts its effects. These studies are critical in identifying the specific pathways disrupted by this compound.
Endocrine Disruption in Fish:
Zebrafish (Danio rerio) have been a key model organism in revealing the endocrine-disrupting capabilities of BPB. Exposure to BPB has been shown to disrupt the hypothalamic-pituitary-gonadal (HPG) axis, a critical system for reproduction. researchgate.net Research has demonstrated that BPB can significantly alter steroid hormone homeostasis in zebrafish. researchgate.net
At the molecular level, exposure to BPB leads to notable changes in gene expression. For instance, a dose-dependent increase in the expression of vitellogenin (VTG), a female-specific egg yolk precursor protein, has been observed in the liver of male zebrafish exposed to BPB. researchgate.net This induction of VTG is a well-established biomarker for estrogenic activity. Furthermore, studies have reported an upregulation of estrogen receptor alpha (ERα) and brain aromatase (cyp19a1b) gene expression in the brains of male zebrafish following BPB exposure. researchgate.net Aromatase is a key enzyme responsible for converting androgens to estrogens.
Thyroid Hormone Disruption in Amphibians:
Amphibian models, such as Xenopus laevis, have been instrumental in demonstrating another facet of BPB's endocrine-disrupting activity: its interference with the thyroid hormone system. Thyroid hormones are crucial for metamorphosis, the developmental process through which a tadpole transforms into a frog.
Studies have shown that BPB can act as a thyroid hormone antagonist. researchgate.netnih.gov It has been observed to suppress 3,3',5-triiodothyronine (T3)-induced tail regression in tadpoles, a key event in metamorphosis. researchgate.net This inhibition is linked to BPB's ability to interfere with the binding of T3 to its receptor, consequently inhibiting the expression of genes regulated by thyroid hormone. researchgate.net Microarray analyses have revealed that BPB can antagonize the regulation of a majority of T3-responsive genes, providing a molecular basis for its inhibitory effects on metamorphosis. nih.gov
Table 1: Cellular and Molecular Responses to this compound in Non-Mammalian Model Organisms
| Model Organism | Biological Level | Observed Effect | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) | Molecular (Gene Expression) | Upregulation of vitellogenin (VTG) in the liver of males. | researchgate.net |
| Zebrafish (Danio rerio) | Molecular (Gene Expression) | Increased expression of estrogen receptor alpha (ERα) in the brain of males. | researchgate.net |
| Zebrafish (Danio rerio) | Molecular (Gene Expression) | Upregulation of brain aromatase (cyp19a1b) in the brain of males. | researchgate.net |
| Zebrafish (Danio rerio) | Physiological | Disruption of steroid hormone homeostasis. | researchgate.net |
| Amphibians (e.g., Xenopus laevis) | Developmental | Inhibition of T3-induced metamorphosis (e.g., tail regression). | researchgate.net |
| Amphibians (e.g., Xenopus laevis) | Molecular (Gene Expression) | Antagonism of T3-responsive gene regulation. | nih.gov |
Comparative Ecotoxicology of this compound with Other Bisphenols (e.g., BPA, BPS, BPF)
The ecotoxicological profile of BPB is often evaluated in comparison to other structurally similar bisphenols, most notably Bisphenol A (BPA) and its other replacements like Bisphenol S (BPS) and Bisphenol F (BPF). These comparative studies are essential for understanding the relative risks posed by these different compounds.
Reproductive Neuroendocrine Toxicity in Zebrafish:
Comparative studies on zebrafish embryos have revealed that BPB, along with other BPA analogs, can impact the reproductive neuroendocrine system. Exposure to these compounds has been shown to increase the expression of genes related to the reproductive neuroendocrine system and alter the levels of key hormones such as luteinizing hormone (LH), follicle-stimulating hormone (FSH), and 17β-estradiol (E2). researchgate.netnih.gov The mechanism for these effects appears to be mediated through estrogen receptors and the aromatase pathway. nih.gov In some instances, the reproductive neuroendocrine toxicity of other analogs like BPAF was found to be more similar to that of BPA. nih.gov
Estrogenic and Anti-androgenic Activities:
In vitro assays have indicated that BPB possesses estrogenic activity that is comparable to or even higher than that of BPA. researchgate.net Some studies have also highlighted its anti-androgenic effects. researchgate.net A comparative study of 19 different bisphenol compounds found that BPB exhibited significant estrogenic activity. oup.com The estrogenic and anti-androgenic activities of various bisphenols, including BPAF, BPB, BPF, and BPS, have been shown to be similar to or greater than BPA in some laboratory studies. acs.org
Acute Toxicity:
While comprehensive comparative data on acute toxicity across a wide range of non-mammalian organisms is still emerging, some studies provide insights into the relative lethal concentrations of these compounds. For instance, research on zebrafish has categorized BPB, along with BPA, BPF, and others, as moderately toxic to aquatic life based on its 96-hour median lethal concentration (LC50). oup.com
Table 2: Comparative Ecotoxicological Effects of Bisphenol B (BPB) and Other Bisphenols in Non-Mammalian Organisms
| Bisphenol Compound | Model Organism | Endpoint | Comparative Finding | Reference |
|---|---|---|---|---|
| BPB, BPA, BPS, BPF, BPAF | Zebrafish (Danio rerio) Embryos | Reproductive Neuroendocrine Effects | All tested bisphenols increased the expression of reproductive neuroendocrine-related genes and altered hormone levels (LH, FSH, E2). | nih.gov |
| BPB | - (In vitro) | Estrogenic Activity | Exhibits estrogenic activity similar to or greater than BPA. | researchgate.net |
| BPB | - (In vitro) | Anti-androgenic Effects | Demonstrates anti-androgenic properties. | researchgate.net |
| BPB, TCBPA, BPA, TMBPA | Human Breast Cancer Cell Line (MCF-7) | Estrogenic Activity | BPB showed the second highest estrogenic activity after TCBPA, and higher than BPA. | oup.com |
| BPB, BPA, BPF, BPZ, BPAP, BPAF | Zebrafish (Danio rerio) | Acute Toxicity (96h LC50) | Categorized as moderately toxic to aquatic life (Grade II). | oup.com |
Theoretical and Computational Chemistry Studies of 4,4 2 Methylpropylidene Bisphenol
Quantum Chemical Calculations for Molecular Properties of 4,4'-(2-Methylpropylidene)bisphenol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. nih.gov
The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. DFT calculations can be used to determine key parameters for this compound.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov For phenolic compounds like BPB, the HOMO is typically localized on the phenol (B47542) rings, particularly the oxygen atoms, making these sites susceptible to electrophilic attack and key to hydrogen bonding.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For BPB, MEP maps would show negative potential (red/yellow) around the hydroxyl oxygen atoms, indicating regions that are rich in electrons and likely to act as hydrogen bond acceptors. The aromatic rings would exhibit a nuanced potential surface, while the aliphatic 2-methylpropylidene bridge would be largely neutral (green). researchgate.net
Table 1: Key Electronic Properties and Reactivity Descriptors Calculable via DFT This table is illustrative of properties that can be calculated using DFT methods as described in the text. Specific values for this compound require dedicated computational studies.
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | High energy, localized on phenol rings, indicating sites for electrophilic attack and oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localized on the aromatic system, indicating potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A moderate gap would suggest higher reactivity compared to molecules with a large gap. |
| Mulliken Charges | Distribution of electron charge among the atoms. | Negative charges on hydroxyl oxygens confirm their role as hydrogen bond acceptors. |
| MEP Minima | Regions of most negative electrostatic potential. | Located near the phenolic oxygen atoms, predicting interaction sites for electrophiles and H-bond donors. |
Quantum chemical methods are highly effective in modeling molecular spectra, which aids in the interpretation of experimental data. By calculating the response of a molecule's geometry and electron distribution to electromagnetic fields, theoretical spectra can be generated. sns.it
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the fundamental modes of vibration, such as C-H stretching, O-H stretching, and aromatic ring deformations. By comparing the calculated Infrared (IR) and Raman spectra with experimental data, a precise assignment of each spectral band can be achieved. mdpi.com For BPB, this would allow for the unambiguous identification of vibrations associated with the phenolic hydroxyl groups, the aromatic rings, and the unique 2-methylpropylidene bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predictions are valuable for confirming molecular structure and assigning peaks in complex experimental NMR spectra.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.gov For BPB, TD-DFT would predict the wavelengths of maximum absorption (λ_max) associated with π→π* transitions within the phenol rings.
Molecular Dynamics Simulations and Conformational Analysis of this compound
While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system, providing a detailed view of conformational changes, molecular interactions, and aggregation phenomena. mpu.edu.mo
MD simulations are a cornerstone of computational toxicology and drug discovery, enabling the study of how small molecules like BPB interact with biological targets such as nuclear receptors. mpu.edu.moresearchgate.net
A recent study combined X-ray crystallography with MD simulations to investigate the interaction of BPB with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism. nih.gov The simulations revealed that BPB binds to the ligand-binding domain of PPARγ in a stable conformation. nih.gov The stability of the BPB-PPARγ complex was assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. Free energy calculations from the simulations identified key amino acid residues, such as Isoleucine-341, as having a significant energetic contribution to the binding of BPB. nih.gov
Such simulations provide a dynamic picture of the binding event, highlighting the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. For bisphenols, key interactions with nuclear receptors typically involve:
Hydrogen Bonding: The phenolic hydroxyl groups of BPB act as hydrogen bond donors and acceptors, forming crucial connections with polar residues in the receptor's binding pocket.
Hydrophobic Interactions: The aromatic rings and the aliphatic bridge of BPB engage in van der Waals and hydrophobic interactions with nonpolar residues, which is a major driving force for binding. nih.gov
MD simulations can also reveal how the binding of a ligand like BPB may induce conformational changes in the receptor, such as the repositioning of key structural elements like helix 12, which can determine whether the ligand acts as an agonist or an antagonist. nih.govnih.gov
The behavior of molecules in solution, including their tendency to self-assemble or aggregate, can be effectively studied using MD simulations. nih.govgist.ac.kr For amphiphilic molecules like BPB, which possess both hydrophobic (the carbon backbone) and hydrophilic (the hydroxyl groups) regions, aggregation in an aqueous environment is a plausible behavior.
MD simulations can model this process by placing multiple BPB molecules in a simulation box filled with water molecules. Over time, the simulations can show the spontaneous self-assembly of the molecules. This process is typically driven by the hydrophobic effect, where the nonpolar parts of the molecules cluster together to minimize their contact with water. ornl.gov
A simulation of BPB aggregation would likely show the formation of clusters with a hydrophobic core, composed of the 2-methylpropylidene bridges and aromatic rings, and a hydrophilic exterior, where the phenolic hydroxyl groups remain exposed to the aqueous solvent. ornl.gov Understanding this aggregation behavior is important, as it can influence the molecule's solubility, bioavailability, and interactions with other environmental components.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Bisphenol Analogs
SAR and QSAR studies establish relationships between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net These models are widely used in toxicology to predict the potential hazards of chemicals based on the known activities of structurally similar compounds. Numerous studies have evaluated bisphenol analogs, including BPB, to understand how modifications to the basic bisphenol scaffold affect their endocrine-disrupting potential. researchgate.net
The primary structural features of bisphenols that influence their activity include:
The Phenolic Hydroxyl Groups: Two phenolic hydroxyl groups are generally required for strong binding to nuclear receptors like the estrogen receptor (ER). Their position (typically para) is critical.
The Bridging Carbon and its Substituents: The nature of the alkyl or other groups on the central carbon atom significantly modulates the molecule's shape, flexibility, and hydrophobicity, thereby affecting receptor binding affinity and activity. researchgate.net
Studies comparing BPB to BPA and other analogs have revealed important SAR trends. For instance, in assays measuring estrogen receptor transcriptional activation, BPB has been shown to exert estrogenic activity that can be similar to or greater than that of BPA. researchgate.netnih.gov Similarly, some bisphenols, including BPB, have been identified as antagonists of the androgen receptor (AR). frontiersin.org
QSAR models formalize these relationships into mathematical equations. researchgate.net These models use calculated molecular descriptors (e.g., hydrophobicity (logP), molecular weight, electronic properties) to predict biological activity (e.g., receptor binding affinity (IC₅₀), transcriptional activation (EC₅₀)). mdpi.com For bisphenols, QSAR models have demonstrated that hydrophobicity is a key factor, with increased lipophilicity often correlating with stronger binding to steroid receptors. nih.gov The additional ethyl group in BPB's bridge compared to BPA's two methyl groups alters its size and hydrophobicity, which is reflected in its biological activity profile.
Table 2: Comparative Agonist Activity of Bisphenol B and Analogs on Estrogen Receptor α (ERα) Data compiled from studies evaluating the transcriptional activation of ERα in reporter gene assays.
| Compound | Bridge Structure | Relative Potency vs. BPA | Reference |
|---|---|---|---|
| Bisphenol A (BPA) | Isopropylidene | 1.0 (Reference) | researchgate.netfrontiersin.org |
| This compound (BPB) | 2-Methylpropylidene | Similar to or greater than BPA | researchgate.netnih.gov |
| Bisphenol F (BPF) | Methylene (B1212753) | Lower than BPA | researchgate.net |
| Bisphenol S (BPS) | Sulfonyl | Significantly lower than BPA | researchgate.net |
| Bisphenol C (BPC) | Dichloromethylene | Higher than BPA | frontiersin.org |
| Bisphenol AF (BPAF) | Hexafluoroisopropylidene | Higher than BPA | frontiersin.org |
These computational and theoretical studies are invaluable for building a comprehensive understanding of this compound. They provide a molecular-level explanation for its observed biological activities and help in predicting its behavior and potential effects, guiding further experimental research and risk assessment.
Predictive Modeling of Environmental Fate Parameters
Computational models, such as the Estimation Program Interface (EPI) Suite™, are instrumental in forecasting the environmental distribution and persistence of chemical compounds. For this compound, also known as Bisphenol B (BPB), these predictive tools offer valuable data on its likely behavior in various environmental compartments.
One of the key parameters in assessing environmental risk is the bioconcentration factor (BCF) , which indicates the extent to which a chemical can accumulate in an organism from the surrounding water. For this compound, a predicted BCF of approximately 150 L/kg suggests a moderate potential for bioaccumulation in aquatic organisms. chemsafetypro.com
The persistence of a chemical in the environment is another critical factor. Modeling studies predict that this compound has a half-life of over 60 days in water, classifying it as persistent. chemsafetypro.com This suggests that the compound is not readily biodegradable in aquatic environments.
Regarding its atmospheric fate , predictive models can estimate the potential for long-range transport. While detailed predictions for this compound are not widely documented, the general properties of bisphenols suggest that atmospheric deposition could be a potential route of entry into aquatic and terrestrial ecosystems.
The following table summarizes the available predicted environmental fate parameters for this compound based on computational modeling.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Bioconcentration Factor (BCF) | ~150 L/kg | Moderate potential for bioaccumulation in aquatic organisms. |
| Half-life in Water | >60 days | Persistent in aquatic environments. |
Computational Ecotoxicology Predictions for this compound
Computational ecotoxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of chemicals to various organisms. These in silico methods are crucial for prioritizing substances for further testing and for filling data gaps where experimental data is unavailable. For this compound, these models provide an initial assessment of its potential risk to aquatic ecosystems.
The primary endpoints in aquatic toxicology are the lethal concentration for 50% of a fish population (LC50), and the effective concentration that causes adverse effects in 50% of daphnids (a type of crustacean) and algae (EC50). While specific QSAR-predicted values for this compound are not extensively reported in readily accessible literature, the toxicity of bisphenol analogues is an active area of research.
Studies on other bisphenols, such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF), using tools like the Ecological Structure-Activity Relationship (ECOSAR) model, provide a basis for understanding the potential toxicity of this class of compounds. These models generally correlate the chemical structure of a compound with its toxicological effects. The predictions are based on the principle that structurally similar compounds are likely to have similar biological activities.
The following table presents a framework for the types of predicted ecotoxicological data that can be generated for this compound using computational models. The values presented are hypothetical placeholders and would need to be populated with data from specific QSAR model outputs.
| Organism | Endpoint | Predicted Value (mg/L) | Toxicity Classification |
|---|---|---|---|
| Fish (e.g., Fathead Minnow) | 96-hour LC50 | Data Not Available | To be determined |
| Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | Data Not Available | To be determined |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | Data Not Available | To be determined |
The further development and application of these predictive models are essential for a comprehensive understanding of the environmental risks associated with this compound and other emerging contaminants.
Materials Science and Polymer Chemistry Research Involving 4,4 2 Methylpropylidene Bisphenol
Role of 4,4'-(2-Methylpropylidene)bisphenol as a Monomer in Polymer Synthesis
As a bisphenol, this compound possesses two hydroxyl groups, making it a suitable building block for step-growth polymerization reactions to produce high-molecular-weight polymers.
Polycarbonate Development with this compound as a Building Block
Comparative studies on the properties of polycarbonates from various bisphenol analogs may offer some insights, but dedicated research focusing on the unique attributes imparted by the 2-methylpropylidene linkage is scarce.
Epoxy Resin Formulation Utilizing this compound
Epoxy resins are commonly synthesized by reacting a bisphenol with epichlorohydrin (B41342) to form a diglycidyl ether. This resulting resin is then cured using a variety of hardeners. Although it is chemically feasible to synthesize an epoxy resin from this compound, detailed studies on the formulation, curing behavior, and the final thermomechanical properties of such resins are not extensively reported. Research in the field of epoxy resins has largely focused on modifications of BPA-based systems or the development of bio-based alternatives, with limited specific attention on this compound.
Advanced Polymer Architectures and Functional Materials Derived from this compound
The development of advanced polymers with tailored properties often involves the use of specialized monomers. However, the exploration of this compound for such applications appears to be an under-researched area.
Thermally Stable and Chemically Resistant Polymeric Materials
The thermal stability and chemical resistance of polymers are critically influenced by their chemical structure. The 2-methylpropylidene group in this compound would theoretically influence the polymer backbone's flexibility and steric hindrance, which in turn would affect properties like glass transition temperature and resistance to chemical attack. However, without specific experimental data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or chemical resistance testing of polymers derived from this monomer, any claims regarding their performance would be speculative.
Novel Applications of this compound-based Polymers in Niche Fields
The unique properties of a monomer can lead to its use in niche applications. However, there is a lack of published research detailing any novel or specialized applications for polymers synthesized from this compound. The focus of bisphenol-related research has predominantly been on addressing the health and environmental concerns associated with BPA, leading to the investigation of a wide range of alternatives.
Degradation and Recycling of Polymeric Materials Containing this compound
The end-of-life management of polymeric materials is a critical aspect of modern materials science. Research on the degradation and recycling of polycarbonates and epoxy resins is extensive; however, these studies are overwhelmingly focused on materials derived from BPA or other more common bisphenols. There is no significant body of literature specifically addressing the degradation pathways, kinetics, or the development of recycling protocols for polymers containing this compound. General principles of chemical recycling, such as glycolysis, methanolysis, or hydrolysis, could likely be applied, but the efficiency and specific outcomes for these particular polymers have not been documented.
Chemical and Thermal Depolymerization Strategies
The breakdown of polymers into their constituent monomers or other valuable chemical feedstocks is a cornerstone of chemical recycling. For polycarbonates and polyesters derived from bisphenols, several depolymerization strategies are being explored. These can be broadly categorized into chemical and thermal methods.
Chemical Depolymerization involves the use of solvents and chemical reagents to break the polymer chains. Key methods that are being investigated for bisphenol-based polymers and could be applicable to those derived from this compound include:
Alcoholysis (Methanolysis, Glycolysis): This process uses alcohols, such as methanol (B129727) or ethylene (B1197577) glycol, often in the presence of a catalyst, to break the ester or carbonate linkages in the polymer. For polycarbonates, this would theoretically yield the original bisphenol (this compound) and a carbonate derivative, such as dimethyl carbonate or ethylene carbonate. Research on Bisphenol A polycarbonate (BPA-PC) has shown high monomer recovery rates with various catalytic systems.
Aminolysis: This method employs amines to cleave the polymer backbone. The reaction products are the bisphenol and urea (B33335) or urethane (B1682113) derivatives, which can be valuable in other chemical syntheses.
Hydrolysis: Using water, often at elevated temperatures and pressures or with the aid of acids or bases as catalysts, hydrolysis can break down the polymer into the bisphenol and carbonic acid (which decomposes to carbon dioxide).
Thermal Depolymerization , or pyrolysis, utilizes high temperatures in an inert atmosphere to break down the polymer structure. This process can yield a complex mixture of smaller molecules, including the original monomer, phenols, and other aromatic compounds. The specific product distribution is highly dependent on the temperature, heating rate, and presence of catalysts. While pyrolysis is a robust method for handling mixed plastic waste, optimizing it for the selective recovery of this compound would require dedicated research to determine the ideal process conditions.
The table below outlines potential depolymerization strategies for polymers derived from this compound, based on established methods for analogous bisphenol polymers.
| Depolymerization Method | Reagents/Conditions | Potential Products from BPAP Polymers | Research Focus |
| Methanolysis | Methanol, Catalyst (e.g., base, organocatalyst), Heat | This compound, Dimethyl Carbonate | Catalyst efficiency, reaction kinetics, monomer purity |
| Glycolysis | Ethylene Glycol, Catalyst, High Temperature | This compound, Ethylene Carbonate, Oligomers | Process optimization for monomer vs. oligomer production |
| Aminolysis | Amines (e.g., diamines), Heat | This compound, Urea/Urethane derivatives | Development of value-added products from amine reaction |
| Hydrolysis | Water, Acid/Base Catalyst, High Temp/Pressure | This compound, Carbon Dioxide | Managing corrosive conditions, wastewater treatment |
| Pyrolysis | Inert Atmosphere, High Temperatures (400-600°C) | Mixture of phenols, aromatic compounds, and char | Product separation and upgrading, catalyst development |
Sustainable End-of-Life Management for Bisphenol-Derived Polymers
Creating a circular economy for polymers derived from this compound necessitates a holistic approach to their end-of-life management. The goal is to move beyond traditional disposal methods like landfilling and incineration towards more sustainable alternatives that preserve the value of the chemical building blocks.
Closed-Loop Recycling is the ideal scenario, where waste polymer is chemically depolymerized back to high-purity this compound, which can then be used to produce new, virgin-quality polymer. This approach minimizes waste and reduces the demand for fossil fuel-based feedstocks for monomer production. Achieving this requires highly efficient and selective depolymerization and purification processes.
Upcycling represents another promising avenue. Instead of merely recovering the original monomer, upcycling aims to convert the polymer waste into higher-value products. For instance, the products of aminolysis or glycolysis of BPAP-based polymers could serve as precursors for other high-performance materials like polyurethanes or epoxy resins. This strategy enhances the economic viability of recycling efforts.
Biodegradation of bisphenol-based polymers is a significant challenge due to their robust chemical structure. Research into microbial or enzymatic degradation of these materials is still in its early stages. While some microorganisms have been identified that can degrade Bisphenol A, the biodegradability of polymers derived from this compound is not yet well understood and remains a critical area for future research to develop environmentally benign disposal options.
The development of sustainable end-of-life pathways for polymers made from this compound will likely parallel the advancements made for more common polycarbonates. Key areas of ongoing research include the design of more easily recyclable polymers from the outset, the development of more efficient and environmentally friendly catalytic systems for depolymerization, and the exploration of novel upcycling routes to create economic incentives for recycling.
Emerging Research Areas and Future Perspectives for 4,4 2 Methylpropylidene Bisphenol
Identification of Research Gaps and Understudied Aspects of 4,4'-(2-Methylpropylidene)bisphenol
While research into the effects of bisphenol A (BPA) is extensive, its analogue, this compound, also known as Bisphenol B (BPB), remains significantly understudied. A critical review of existing literature reveals substantial data gaps in our understanding of BPB's toxicological profile and environmental impact. tandfonline.comnih.govunimi.it
A primary area of concern is the limited knowledge regarding the potential toxicity of BPB. tandfonline.com Although some studies suggest that BPB may exhibit similar or even greater endocrine-disrupting properties than BPA, comprehensive data on its effects on various endpoints such as immunotoxicity, developmental neurotoxicity, and genotoxicity/carcinogenicity are scarce. tandfonline.cominra.franses.fr This lack of information hinders a thorough risk assessment and the ability to make informed regulatory decisions. tandfonline.com
Furthermore, the effects of BPB on the neurological system are a largely unexplored topic. nih.gov While the neurotoxicity of BPA is increasingly recognized, the specific impacts of BPB on brain development and function remain unknown. nih.gov Similarly, the effects of BPB on oocyte health and female reproductive parameters are understudied compared to other endpoints, despite the potential for significant consequences on reproductive success. oup.com
The environmental fate and behavior of BPB also require further investigation. While it is understood that bisphenols can be released into the environment from various sources, detailed studies on the specific pathways and rates of BPB degradation in different environmental compartments are lacking. iwaponline.comnih.gov Understanding these processes is crucial for predicting its environmental persistence and potential for long-range transport.
Finally, there is a need for more comprehensive comparative studies between BPB and other BPA alternatives. tandfonline.com While some research has compared the effects of BPB to BPA and other analogues like Bisphenol S (BPS) and Bisphenol F (BPF), a broader understanding of its relative potency and potential for "regrettable substitution" is necessary. flemingcollege.canih.govchemtrust.orgflemingcollege.ca This includes evaluating a wider range of biological endpoints and considering the effects of combined exposures to multiple bisphenols. anses.fr
Development of Advanced Analytical Techniques for Low-Level Detection of this compound
The need to understand the environmental fate and human exposure to this compound (BPB) has driven the development of highly sensitive and selective analytical methods for its detection at low levels. dphen1.com Due to its potential for bioaccumulation in adipose tissue, even low but persistent serum levels are of concern, necessitating robust detection techniques. dphen1.com
Several advanced analytical methods have been developed and refined for the quantification of BPB in various matrices, including human serum, urine, and environmental samples. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) has proven to be a sensitive method for determining BPB. dphen1.comresearchgate.net For instance, a method for the simultaneous determination of Bisphenol A (BPA) and BPB in human blood serum using HPLC-FLD reported a limit of detection (LOD) of 0.18 ng/mL for BPB. dphen1.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it often requires a derivatization step to enhance the volatility of the analytes. researchgate.net A novel approach combining dispersive liquid-liquid microextraction (DLLME) with heart-cutting multidimensional gas chromatography-mass spectrometry (MD-GC/MS) has been developed for the determination of free and total BPB in human urine. nih.govnih.gov This method achieved a low limit of detection of 0.05 µg/L for BPB. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a highly appropriate method due to its high sensitivity, selectivity, and precision. researchgate.net It is frequently used for the analysis of bisphenols in complex matrices like food and environmental samples. researchgate.netrsc.org For example, LC-MS/MS has been successfully employed for the detection and quantification of BPA in tuna, demonstrating the capability of this technique for regulatory analysis of bisphenols in food. fda.gov The development of methods like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with multiple reaction monitoring (MRM) further enhances the ability to detect BPB at very low concentrations. rsc.org
The table below summarizes the limits of detection (LOD) and limits of quantitation (LOQ) for BPB using different analytical techniques as reported in various studies.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-FLD | Human Blood Serum | 0.18 ng/mL | 0.60 ng/mL | dphen1.com |
| DLLME-MD-GC/MS | Human Urine | 0.05 µg/L | - | nih.govnih.gov |
These advanced analytical methods are crucial for monitoring human exposure to BPB, assessing its environmental contamination, and enforcing regulatory limits.
Green Chemistry Innovations for the Synthesis and Degradation of this compound
In response to growing environmental concerns surrounding bisphenols, research has increasingly focused on green chemistry principles for both their synthesis and degradation. The goal is to develop more environmentally friendly processes that minimize the use and generation of hazardous substances.
Degradation of Bisphenols:
A significant area of research is the development of effective and sustainable methods for the degradation of bisphenols like this compound (BPB) from contaminated environments. Advanced Oxidation Processes (AOPs) have emerged as a promising and environmentally friendly approach. iwaponline.com These methods utilize highly reactive species, such as hydroxyl radicals (•OH), to break down persistent organic pollutants.
Several AOPs have been investigated for the degradation of Bisphenol A (BPA), with findings that are often applicable to other bisphenol analogues. These include:
Ozonation: This process has been shown to be highly effective in degrading BPA in water. frontiersin.org The degradation reactions are rapid and can be adapted to various environmental conditions like temperature and pH. frontiersin.org The primary mechanism involves the action of hydroxyl radicals. frontiersin.org
Fenton and Photo-Fenton Processes: The heterogeneous Fenton process, also known as catalytic wet peroxide oxidation (CWPO), is recognized as a low-cost and efficient method for BPA degradation. iwaponline.com This process involves the use of iron catalysts and hydrogen peroxide to generate hydroxyl radicals.
Photocatalytic Degradation: This method utilizes semiconductor materials and light to generate reactive oxygen species that can degrade bisphenols. iwaponline.com
Beyond chemical oxidation, biological degradation methods offer a sustainable alternative. nih.gov Research has identified numerous bacterial strains capable of degrading BPA and its analogues. nih.govresearchgate.net These microorganisms, often isolated from contaminated soil and sediment, can utilize bisphenols as a source of carbon, breaking them down into less harmful compounds. nih.govresearchgate.net The efficiency of biodegradation can be influenced by factors such as the specific microbial strains, the concentration of the bisphenol, and the presence of other nutrients. researchgate.net
Green Synthesis:
While the focus has been more on degradation, the principles of green chemistry are also being applied to the synthesis of bisphenols and their alternatives. This includes exploring the use of greener solvents, catalysts, and reaction conditions to reduce the environmental footprint of their production. The development of bio-based alternatives to traditional bisphenols is another active area of research, aiming to create safer and more sustainable materials from renewable resources.
The ongoing development of these green chemistry innovations holds the potential to mitigate the environmental impact of BPB and other bisphenols, both by providing effective remediation strategies and by paving the way for the production of safer chemical alternatives.
Comparative Research with Novel Bisphenol Analogs and Non-Bisphenol Alternatives
The increasing regulation of Bisphenol A (BPA) has led to its replacement with a variety of structural analogues, including this compound (BPB), and non-bisphenol alternatives. chemtrust.orgcanada.ca This has spurred a significant amount of comparative research to evaluate whether these substitutes are indeed safer or if they represent a "regrettable substitution." canada.ca
Studies have compared the in vitro and in vivo effects of BPB with BPA and other common analogues like Bisphenol F (BPF) and Bisphenol S (BPS). flemingcollege.canih.gov Research on rat testicular tissues and sperm indicated that BPB, along with BPA, BPF, and BPS, can induce oxidative stress and negatively impact the reproductive system. flemingcollege.ca Another study using bovine serum albumin found that BPB bound more strongly and induced greater conformational changes than BPA, raising questions about its suitability as a replacement. nih.gov
In vitro studies on human adrenocortical carcinoma cells showed that BPB was the most cytotoxic among the tested bisphenols (BPA, BPAF, BPF, BPS), significantly reducing cell membrane integrity at lower concentrations than the others. nih.gov The order of toxicity was determined to be BPB > BPF > BPAF > BPA > BPS. nih.gov However, it is important to note that the relative toxicity can vary depending on the cell type and endpoint being measured. For instance, a study on human hepatic cells concluded that BPS was less cytotoxic than BPA and did not appear to induce the metabolic changes that can lead to non-alcoholic fatty liver disease, suggesting it might be a safer alternative in that specific context. flemingcollege.cafao.org
The European Union has identified BPB as a substance of very high concern due to its endocrine-disrupting properties for both human health and the environment. chemtrust.org Evidence suggests that BPB exhibits endocrine activity, particularly estrogenic effects, and can cause adverse effects on the male reproductive system, with a plausible link between the two. inra.franses.fr These effects are reportedly similar to or even slightly greater than those of BPA at equivalent doses. anses.fr
Concerns about regrettable substitution have led to broader assessments of numerous BPA analogues. chemtrust.org Regulatory bodies are now assessing large groups of bisphenols to identify those that may require restrictions due to their hormonal and reproductive effects. chemtrust.org
In addition to bisphenol analogues, non-bisphenol alternatives are also being developed and evaluated. The US Environmental Protection Agency (EPA), for example, has assessed potential alternatives to BPA in thermal paper, although finding clearly safer options has proven challenging. epa.gov The development of integrated assessment frameworks is crucial for evaluating the environmental risks of both bisphenol analogues and non-bisphenol alternatives to ensure that new materials are genuinely safer. eu-parc.eu
The table below provides a summary of comparative toxicity findings for selected bisphenols.
| Bisphenol | Comparative Toxicity Finding | Reference |
| BPB | Induces oxidative stress in rat reproductive tissues, similar to BPA, BPF, and BPS. | flemingcollege.ca |
| BPB | Binds more strongly to bovine serum albumin than BPA. | nih.gov |
| BPB | Most cytotoxic to human adrenocortical carcinoma cells compared to BPA, BPAF, BPF, and BPS. | nih.gov |
| BPS | Less cytotoxic to human hepatic cells than BPA and does not induce markers of non-alcoholic fatty liver disease. | flemingcollege.cafao.org |
Integrated Assessment Frameworks for Environmental Risk of this compound
To comprehensively evaluate the environmental risk posed by this compound (BPB), there is a growing need for integrated assessment frameworks. These frameworks aim to combine various data streams and modeling approaches to provide a holistic understanding of a chemical's potential impact on ecosystems and human health. ntu.edu.tw
A key component of such a framework is the integration of exposure and risk characterization. nih.gov This involves modeling both far-field (environmental) and near-field (consumer product) exposures, coupled with physiologically based toxicokinetic (PBTK) models to estimate internal doses. nih.gov For instance, a probabilistic integrated risk assessment approach has been developed for Bisphenol A (BPA) that considers multiple exposure pathways (food, drink, inhalation, dermal contact) and various health outcomes. ntu.edu.tw This type of model could be adapted for BPB to better understand its potential risks to the human population.
Multimedia environmental models are also crucial tools within these frameworks. acs.org They help to describe the behavior of chemicals like BPB by integrating information on their emissions, intrinsic properties, and the characteristics of the surrounding environment. acs.org By mapping the flow of the chemical through different environmental compartments (air, water, soil), these models can predict areas of high concentration and potential ecological risk. acs.org
Ecological risk assessments, often utilizing risk quotients (RQ), are another essential element. rsc.org The RQ is calculated by dividing the predicted environmental concentration of a substance by its predicted no-effect concentration. This allows for the identification of areas where the concentration of BPB may pose a threat to aquatic organisms or other wildlife. rsc.org Studies on other bisphenols have shown that even if a particular analogue like BPA exhibits low ecological risk at some sites, its estimated daily intake via drinking water can still exceed tolerable limits, highlighting the importance of considering both ecological and human health risks. rsc.org
Furthermore, these integrated frameworks should incorporate data from comparative studies with other bisphenol analogues and non-bisphenol alternatives. chemtrust.org This allows for a more informed decision-making process regarding the potential for regrettable substitution. canada.ca By assessing a wide range of bisphenols, regulatory agencies can identify those that may require restrictions based on their potential effects on the hormone system and reproduction. chemtrust.org
The development and application of such integrated assessment frameworks are vital for the sustainable management of plastics and other products containing BPB and its alternatives. acs.org They provide a scientific basis for policy decisions, including the need for updated technologies, intensified monitoring, and standardized regulations to protect human health and the environment. acs.org
Q & A
Q. What computational tools predict the environmental fate of this compound?
- Answer : Use EPI Suite™ for estimating:
- Bioconcentration factor (BCF) : Predicted ~150 L/kg, suggesting moderate bioaccumulation .
- Persistence : Half-life >60 days in water, classifying it as "persistent" under REACH criteria .
Methodological Best Practices
Q. What quality controls are essential for synthesizing high-purity this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
